molecular formula C8H7F3N2O2 B1368098 (2-Nitro-phenyl)-(2,2,2-trifluoro-ethyl)-amine

(2-Nitro-phenyl)-(2,2,2-trifluoro-ethyl)-amine

Cat. No.: B1368098
M. Wt: 220.15 g/mol
InChI Key: CMCASRDSMVLOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Nitro-phenyl)-(2,2,2-trifluoro-ethyl)-amine is a useful research compound. Its molecular formula is C8H7F3N2O2 and its molecular weight is 220.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

2-nitro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-12-6-3-1-2-4-7(6)13(14)15/h1-4,12H,5H2

InChI Key

CMCASRDSMVLOKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of o-fluoronitrobenzene (1) (7. 05 g, 50 mmol), 2,2,2-trifluoroethylamine (14.85 g, 3 eq.) and DMSO (20 ml) was heated at 120° C. in an autoclave for 24 hrs., then poured onto crushed ice/H2O. The resultant yellow-orange precipitate was collected by filtration, washed with H2O three times and air-dried to give 10.58 g (98% yield) of N-(2,2,2-trifluoroethyl)-2-nitroaniline (4): mp 84°-89° C.; MS m/e 220(m+); 1H NMR (DMSO-d6)δ4.38 (m, 2H), 6.84 (t, 1H, J=7.6 Hz), 7.32 (d, 1H, J=8.7 Hz), 7.62 (t, 1H, J=7.8 Hz) 8.12 (d, 1H, J=8.7 Hz), 8.31 (1H, --NH).
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
14.85 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1-fluoro-2-nitro-benzene (1.55 g, 11.0 mmol), 2,2,2-trifluoro-ethylamine (3.27 g, 33.0 mmol) and DMSO (4.5 mL) was heated at 120° C. for 24 h. The resulting mixture was poured onto ice/H2O and the resultant precipitate was collected by filtration, washed with H2O and hexanes to yield (2-nitro-phenyl)-(2,2,2-trifluoro-ethyl)-amine MS 221 (M+1)+.
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of o-fluoronitrobenzene (1) (7.05 g, 50 mmol), 2,2,2-trifluoroethylamine (14.85 g, 3 eq.) and DMSO (20 ml) was heated at 120° C. in an autoclave for 24 hrs., then poured onto crushed ice/h2O. The resultant yellow-orange precipitate was collected by filtration, washed with H2O three times and air-dried to give 10.58 g (98% yield) of N-(2,2,2-trifluoroethyl)-2-nitroaniline (4): mp 84°-89° C.; MS m/e 220(M30 ); 1H NMR (DMSO-d6) δ 4.38 (m, 2H), 6.84 (t, 1H, J=7.6 Hz), 7.32 (d,1H, J=8.7 Hz), 7.62 (t, 1H, J=7.8 Hz) 8.12 (d, 1H, J=8.7 Hz), 8.31 (1H, --NH).
Quantity
7.05 g
Type
reactant
Reaction Step One
Quantity
14.85 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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